Product packaging for 3-(3,4-Dimethoxyphenyl)-1h-1,2,4-triazole(Cat. No.:)

3-(3,4-Dimethoxyphenyl)-1h-1,2,4-triazole

Cat. No.: B7882315
M. Wt: 205.21 g/mol
InChI Key: SKYZICBRARSCCA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole is a substituted 1,2,4-triazole derivative of significant interest in scientific research and development, particularly as a versatile chemical building block . The compound features a 1,2,4-triazole heterocycle linked to a 3,4-dimethoxyphenyl ring system. This molecular architecture is commonly investigated for its potential biological activities. Compounds with similar 1,2,4-triazole and dimethoxyphenyl motifs are frequently explored in various research areas, including as modulators of enzymatic activity and for investigating structure-activity relationships. For instance, research into related triazole structures has identified potential applications in developing agents for central nervous system targets, such as γ-secretase modulation . Furthermore, structurally analogous compounds have been studied for their potential antifungal and antiparasitic properties, highlighting the broad research utility of this chemical class . This product is intended for use as a reference standard or a synthetic intermediate in laboratory settings. Researchers value this compound for exploring new chemical entities and optimizing lead compounds in drug discovery. Handling and Usage: This product is strictly for research purposes and is labeled with the safety warning "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for personal use. Safety Data Sheets (SDS) with detailed handling, storage, and disposal information are available upon request and should be consulted prior to use. Researchers should handle this and all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O2 B7882315 3-(3,4-Dimethoxyphenyl)-1h-1,2,4-triazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-14-8-4-3-7(5-9(8)15-2)10-11-6-12-13-10/h3-6H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYZICBRARSCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Modifications of 3 3,4 Dimethoxyphenyl 1h 1,2,4 Triazole Analogues

Classical Approaches for the Construction of the 1,2,4-Triazole (B32235) Scaffold with Dimethoxyphenyl Substituents

Traditional methods for synthesizing 1,2,4-triazole derivatives bearing a dimethoxyphenyl group typically involve cyclization reactions to form the triazole ring or the functionalization of a pre-existing triazole core.

A common and effective method for constructing the 1,2,4-triazole ring is through the cyclization of appropriate open-chain precursors. One such approach involves the treatment of 3,4-dimethoxybenzoylthiosemicarbazide with sodium hydroxide (B78521). researchgate.netnih.gov This reaction proceeds via an intramolecular cyclization to yield 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol. researchgate.netnih.gov

Another classical approach is the condensation of acyl hydrazides with amidines, which upon thermal cyclization, can produce 3,5-disubstituted-1,2,4-triazoles. researchgate.net While not explicitly detailed for the 3,4-dimethoxyphenyl derivative in the provided context, this represents a viable and established route. The Einhorn-Brunner reaction, which involves the reaction of hydrazines with diacylamines, and the Pellizzari reaction, the reaction of amides and acylhydrazines, are other historical methods for 1,2,4-triazole synthesis.

The following table summarizes a representative classical cyclization reaction for the synthesis of a this compound precursor.

Starting MaterialReagentProductReference
3,4-DimethoxybenzoylthiosemicarbazideSodium HydroxideThis compound-5-thiol researchgate.net, nih.gov

Once the this compound scaffold is in place, further modifications can be introduced to generate a library of analogues. A common strategy involves the alkylation or acylation of reactive functional groups on the triazole ring. For instance, the sodium salt of this compound-5-thiol can be readily alkylated with alkyl iodides to produce various 5-alkylthio derivatives. researchgate.netnih.gov

Furthermore, the nitrogen atoms of the triazole ring can be acylated. The acylation of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles with various acyl chlorides leads to the formation of 1-acyl derivatives. researchgate.netnih.gov Similarly, N-acylation of 3-(3,4-dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has been accomplished using acyl chlorides. researchgate.netnih.gov These functionalization reactions are crucial for structure-activity relationship studies.

The table below illustrates examples of functionalization reactions on a pre-existing 3-(3,4-dimethoxyphenyl)-1,2,4-triazole system.

SubstrateReagentProduct TypeReference
Sodium salt of this compound-5-thiolAlkyl iodides5-Alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles researchgate.net, nih.gov
5-Alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazolesAcyl chlorides1-Acyl-5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles researchgate.net, nih.gov
3-(3,4-Dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thioneAcyl chlorides1-Acyl-3-(3,4-dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones researchgate.net, nih.gov
3-(3,4-Dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thioneIodomethane3-(3,4-Dimethoxyphenyl)-5-methylthio-4-phenyl-4H-1,2,4-triazole researchgate.net, nih.gov

Modern and Green Methodologies in the Synthesis of this compound Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.org The synthesis of various 1,2,4-triazole derivatives has been successfully achieved using microwave irradiation. nih.govacs.org For example, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was accomplished in just one minute with an 85% yield, a significant improvement over the conventional method which required over four hours. nih.gov Another report describes the microwave-assisted synthesis of 3,5-disubstituted 1,2,4-triazoles from piperazine (B1678402) substituted nitriles and hydrazides.

While a specific protocol for the microwave-assisted synthesis of this compound was not explicitly detailed in the provided search results, the general applicability of MAOS to 1,2,4-triazole synthesis suggests its high potential for the efficient production of these target compounds. nih.govacs.org Triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration is a one-pot method for producing 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. organic-chemistry.org

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. asianpubs.orgnih.gov The use of ultrasound in the synthesis of 1,2,4-triazole derivatives has been reported to be a facile and efficient method. researchgate.netasianpubs.org One study describes a one-pot reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines under ultrasound irradiation to produce 1,2,4-triazoles in good yields. asianpubs.org Another protocol utilizes potassium hydrosulfate as an acidic catalyst for the one-pot, four-component synthesis of 1,2,4-triazole derivatives under ultrasonic irradiation, resulting in short reaction times (10–25 minutes) and high yields (70–96%). researchgate.net

The synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives has been efficiently achieved with good yields and in shorter time periods using ultrasound-assisted methods. mdpi.com The application of ultrasound has been shown to be beneficial in the synthesis of various heterocyclic compounds, and its use for the synthesis of this compound analogues presents a promising avenue for environmentally friendly production. nih.govmdpi.com

The development of catalytic and solvent-free synthetic methods is a cornerstone of green chemistry. For the synthesis of 1,2,4-triazole derivatives, several catalytic systems have been explored. Copper-catalyzed one-pot procedures have been developed for the synthesis of 1,2,4-triazole derivatives from readily available starting materials like nitriles and hydroxylamine (B1172632) hydrochloride. isres.org

The use of ceric ammonium (B1175870) nitrate (B79036) as a catalyst in polyethylene (B3416737) glycol, a recyclable reaction medium, for the oxidative cyclization of amidrazones and aldehydes provides an environmentally benign route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org These catalytic and solvent-free methods offer significant advantages in terms of reduced waste and energy consumption.

The following table highlights a modern catalytic, solvent-free reaction for a related compound.

ReactantsCatalystConditionsProductReference
4-Methoxybenzaldehyde and 3,4-(dimethoxy)phenyl methyl ketoneSodium hydroxideMechanochemical (solvent-free)1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone mdpi.com
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone and 1H-1,2,4-triazole1,3-Bis(carboxymethyl)imidazolium chloride80 °C, 24 h (solvent-free)1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one mdpi.com

Strategies for Diversification through Substituent Introduction

The structural framework of this compound serves as a versatile scaffold for chemical modification. Strategies for its diversification focus on introducing a wide array of substituents to modulate its physicochemical and biological properties. These modifications primarily target the triazole core and its appended phenyl ring, allowing for the synthesis of a broad library of analogues. Key strategies include the direct modification of the triazole ring through alkylation and acylation, the fusion or linkage of additional heterocyclic systems, and the creation of hybrid molecules by incorporating known bioactive fragments.

Alkylation and Acylation of the Triazole Core

Alkylation and acylation are fundamental strategies for modifying the 1,2,4-triazole nucleus. These reactions typically target the nitrogen atoms of the triazole ring or an exocyclic functional group, such as a thiol. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the tautomeric forms of the triazole precursor. uzhnu.edu.ua

For derivatives such as this compound-5-thiol, alkylation can occur at either the sulfur (S-alkylation) or nitrogen (N-alkylation) atoms. The reaction of the sodium salt of the triazole-thiol with alkyl iodides leads to the formation of 5-alkylthio derivatives. nih.gov Studies on other 1,2,4-triazole-3-thiones have shown that S-alkylation occurs selectively under neutral conditions, while N-alkylation can also occur in alkaline mediums. uzhnu.edu.ua The determination of the precise site of alkylation is often confirmed using advanced spectroscopic methods like NMR in conjunction with computational predictions. uzhnu.edu.uaresearchgate.net

Acylation is another common modification. The 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole intermediates can be acylated using various acyl chlorides to produce N-acyl derivatives. nih.gov This two-step process, involving initial alkylation followed by acylation, allows for the introduction of diverse functional groups onto the triazole scaffold. For instance, 3-(3,4-Dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has been N-acylated with acyl chlorides to yield the corresponding 1-acyl derivatives. nih.gov

Table 1: Examples of Alkylation and Acylation Reactions on 3-(3,4-Dimethoxyphenyl)-1,2,4-triazole Analogues Data derived from studies on closely related 1,2,4-triazole systems.

PrecursorReagentProduct TypeReference
This compound-5-thiol sodium saltAlkyl Iodides5-Alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole nih.gov
5-Alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazolesAcyl Chlorides1-Acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole nih.gov
4-Phenyl-5-phenylamino-1,2,4-triazole-3-thioneSodium Chloroacetate3-[(Carboxymethyl)sulfanyl]-4-phenyl-5-phenylamino-1,2,4-triazole researchgate.net

Integration of Additional Heterocyclic Moieties (e.g., Thiadiazoles, Indoles)

Fusing or linking the this compound scaffold with other heterocyclic rings is a powerful strategy to create novel chemical entities. Thiadiazoles and indoles are prominent examples of heterocycles integrated to form complex hybrid structures.

Thiadiazole Hybrids: The synthesis of molecules containing both triazole and thiadiazole rings often starts from a common precursor. For example, 3,4-dimethoxybenzoylthiosemicarbazide can be cyclized under different conditions to yield either this compound-5-thiol (using sodium hydroxide) or 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole (using acetyl chloride followed by sodium hydroxide). nih.gov This highlights the synthetic accessibility of both scaffolds from a single starting point. The resulting 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole can be further functionalized, for instance, through acylation of the amino group. nih.gov Another general approach involves the synthesis of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives, where the two heterocyclic rings are fused. nih.gov

Indole (B1671886) Hybrids: The indole nucleus is another privileged scaffold in medicinal chemistry that has been successfully combined with the 1,2,4-triazole core. Synthetic strategies often involve multi-step sequences to link the two moieties. One common method is the N-propargylation of an indole ring, followed by a Knoevenagel condensation and a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link it to another fragment, which can be a triazole precursor. oup.com Alternatively, an indole-3-carbohydrazide can be used as a starting material to construct the 1,2,4-triazole ring, which is then further substituted. mdpi.com The combination of these two rings through molecular hybridization has been explored to develop novel compounds. nih.gov

Table 2: Synthetic Approaches for Triazole-Heterocycle Hybrids

Hybrid TypeSynthetic StrategyKey Intermediates / ReagentsReference
Thiadiazole Cyclization of a common precursor3,4-Dimethoxybenzoylthiosemicarbazide, NaOH or AcCl nih.gov
Thiadiazole Synthesis of fused systems3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives nih.gov
Indole Multi-step synthesis via click chemistryN-propargylated indole, azide-containing fragments, Cu(I) catalyst oup.com
Indole Building the triazole from an indole precursor1H-indole-3-carbohydrazide, POCl₃, DMF mdpi.com

Hybrid Molecule Formation with Bioactive Fragments (e.g., Chalcones, Amino Acids)

Molecular hybridization involves covalently linking two or more pharmacophoric units to create a single molecule with potentially enhanced or synergistic activities. Chalcones and amino acids are prominent bioactive fragments that have been integrated with the 1,2,4-triazole structure.

Chalcone (B49325) Hybrids: Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The synthesis of chalcone-triazole hybrids typically involves a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) (bearing a triazole moiety or a precursor group like a terminal alkyne) and a benzaldehyde (B42025) derivative. mdpi.com For instance, a chalcone bearing a terminal alkyne can be reacted with an azide-containing fragment via a Cu(I)-catalyzed cycloaddition to form the 1,2,3-triazole linker. researchgate.nettandfonline.com This modular approach allows for significant structural diversity by varying both the chalcone and the triazole components. nih.gov

Amino Acid Hybrids: The incorporation of amino acids or peptide fragments can enhance the pharmacokinetic properties of a molecule. A common synthetic route to triazole-amino acid hybrids involves azide (B81097) coupling methods. mdpi.com In this approach, a triazole derivative containing a carboxylic acid function is converted to an acyl azide. This reactive intermediate then couples with an amino acid ester to form a new amide bond, linking the two fragments. This method is advantageous as it often proceeds with minimal racemization. mdpi.com The resulting triazole-amino acid monopeptides can be further elongated to dipeptides by converting the ester to a hydrazide, followed by another azide coupling cycle. mdpi.com Another strategy involves using click chemistry to couple an azide-functionalized building block, derived from an amino acid like serine, with an alkyne. thieme-connect.comnih.gov

Table 3: Synthetic Strategies for Triazole-Bioactive Fragment Hybrids

Bioactive FragmentSynthetic StrategyKey Reactions / ReagentsReference
Chalcone Claisen-Schmidt condensation followed by cycloadditionAcetophenone derivative, Benzaldehyde derivative, Cu(I) catalyst, Sodium azide mdpi.comresearchgate.net
Chalcone Aldol condensation and cycloaddition4-Hydroxyacetophenone, Propargylated eugenol, Azide intermediates researchgate.net
Amino Acid Azide coupling methodTriazole-acetyl azide, Amino acid methyl ester hydrochlorides, Triethylamine mdpi.com
Amino Acid Click Chemistry (CuAAC)Azide-functionalized building block (from amino acids), Terminal alkynes, Cu(II)/Sodium ascorbate nih.gov

Biological Activity Profiles and Pharmacological Potential of 3 3,4 Dimethoxyphenyl 1h 1,2,4 Triazole Derivatives

Antimicrobial Activities of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole Analogues

The 1,2,4-triazole (B32235) moiety is a cornerstone in the development of antimicrobial agents. nih.gov Its derivatives are known to exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and mycobacteria. nih.gov

Antibacterial Efficacy and Spectrum of Action

The 1,2,4-triazole scaffold is a well-established pharmacophore in the design of antibacterial agents. nih.gov Research has shown that derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated notable activity against Staphylococcus aureus. nih.gov In a study on bis-1,2,4-triazole derivatives, a compound featuring a 3,4-dichlorobenzyl group displayed potent activity against Proteus proteus with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL. nih.gov This suggests that di-substitution on the phenyl ring can be beneficial for antibacterial efficacy.

While specific data on the antibacterial activity of this compound derivatives are limited, studies on structurally similar compounds provide insights. For example, derivatives of 4-substituted-5-(diphenylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been synthesized and evaluated for their in vitro antibacterial potency. researchgate.net Furthermore, research on 4-(2,4-dichlorophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed significant antibacterial activity, particularly against Bacillus cereus, exceeding that of ampicillin (B1664943) and cefuroxime. researchgate.net

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
CompoundBacterial StrainMIC (μg/mL)Reference
Bis-1,2,4-triazole derivative with 3,4-dichlorobenzyl groupProteus proteus0.5 nih.gov
4-(2,4-Dichlorophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneBacillus cereus ATCC10876Data not specified, but activity exceeded ampicillin and cefuroxime researchgate.net
Schiff bases of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with a 4-nitrophenyl substituentStaphylococcus epidermidis9 nih.gov

Antifungal Efficacy and Spectrum of Action

The 1,2,4-triazole ring is a hallmark of many clinically important antifungal drugs, such as fluconazole (B54011) and itraconazole (B105839). researchgate.net These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov A wide range of synthetic 1,2,4-triazole derivatives have been reported to possess potent antifungal activities. For example, certain indole-1,2,4-triazole conjugates have shown potent activity against Candida tropicalis with MIC values as low as 2 µg/mL. researchgate.net Specifically, a conjugate bearing a 3,4-dichlorobenzyl moiety was highly effective against Candida albicans, also with an MIC of 2 µg/mL. researchgate.net

Analogues such as 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol are noted to have broad-spectrum antimicrobial properties, and it is suggested that the presence of a 3,4-dimethoxyphenyl group on a similar scaffold may favor antifungal activity. A series of novel 1,2,4-triazole derivatives were synthesized and screened for their activity against various fungal pathogens, with some compounds showing promising results against Candida albicans. zsmu.edu.uaresearchgate.net

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
CompoundFungal StrainMIC (μg/mL)Reference
Indole-1,2,4-triazole conjugate with 3,4-dichlorobenzyl moietyCandida albicans2 researchgate.net
Various Indole-1,2,4-triazole conjugatesCandida tropicalis2 researchgate.net
4-((4-(dimethylamino)benzylidene)amino)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneMicrosporum gypseum3.9 nih.gov

Antiviral Properties

The 1,2,4-triazole nucleus is present in some antiviral drugs, with Ribavirin (B1680618) being a notable example. nih.govmdpi.com This indicates the potential of the triazole scaffold in the development of new antiviral agents. mdpi.com The structural diversity of 1,2,4-triazole derivatives allows for interactions with various viral targets. mdpi.com However, specific studies detailing the antiviral properties of this compound derivatives are not extensively available in the reviewed literature. General studies on 1,2,4-triazolethiones have highlighted their potential as antiviral agents. mdpi.com

Antiparasitic Efficacy (e.g., Antileishmanial, Antitrypanosomal)

Derivatives of 1,2,4-triazole have also been investigated for their potential against various parasitic diseases. nih.gov The broad biological activity of this scaffold extends to antileishmanial and antitrypanosomal effects. nih.gov The structural versatility of triazoles allows them to be tailored to interact with parasitic enzymes and other essential cellular components. However, specific research focusing on the antiparasitic efficacy of this compound derivatives is not prominently featured in the available literature.

Antineoplastic and Antiproliferative Activities of this compound Derivatives

The 1,2,4-triazole ring is a key component in several anticancer drugs, such as Letrozole (B1683767) and Anastrozole (B1683761), which are aromatase inhibitors used in the treatment of breast cancer. nih.gov This has spurred extensive research into novel triazole derivatives as potential antineoplastic and antiproliferative agents. nih.govresearchgate.netzsmu.edu.ua

A study on new 1-acyl derivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole has been reported, although the primary focus was on anti-inflammatory activity. researchgate.net In a broader context, a series of 1,3,4-thiadiazole (B1197879) derivatives, some bearing a 3-methoxyphenyl (B12655295) substituent, were synthesized and showed cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com One compound with two 3-methoxyphenyl groups demonstrated particularly high activity. mdpi.com While these are not triazoles, the activity of the methoxyphenyl moiety is noteworthy.

In another study, newly synthesized nih.govresearchgate.netjohnshopkins.edutriazolo[4,3-a]pyrimidine derivatives were evaluated for their antitumor activity against MDA-MB-231 and MCF-7 cancer cell lines, with some compounds showing IC₅₀ values of 17.83 μM and 19.73 μM, respectively. researchgate.net Furthermore, certain novel 1,2,4-triazole derivatives demonstrated promising cytotoxic activity against the HeLa cell line with IC₅₀ values below 12 μM. nih.gov

Table 4: Antineoplastic and Antiproliferative Activity of Selected Triazole Derivatives
Compound SeriesCell LineIC₅₀ (μM)Reference
nih.govresearchgate.netjohnshopkins.edutriazolo[4,3-a]pyrimidine derivative (4c)MDA-MB-23117.83 researchgate.net
nih.govresearchgate.netjohnshopkins.edutriazolo[4,3-a]pyrimidine derivative (4j)MCF-719.73 researchgate.net
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a)HeLa5.6 nih.gov
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7d)HeLa<12 nih.gov

Efficacy Against Various Cancer Cell Lines

Derivatives of the 1,2,4-triazole scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. nih.govresearchgate.net The antiproliferative potential of these compounds is often linked to their ability to interact with crucial biomolecular targets like enzymes, receptors, and DNA. researchgate.net

Research has shown that the introduction of different substituents onto the 1,2,4-triazole ring system can modulate cytotoxic activity. For instance, a series of novel 1,2,4-triazole derivatives were synthesized and evaluated against MCF-7 (breast), Hela (cervical), and A549 (lung) cancer cell lines. nih.gov Among these, compounds 7d and 7e showed notable activity against the Hela cell line. nih.gov Another study focusing on 1,3,4-thiadiazole derivatives, which share structural similarities, also reported weak to moderate anticancer activity against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov

A specific derivative, 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (B9) , exhibited a selective cytotoxic effect on human melanoma (VMM917) cells, being 4.9-fold more potent against the cancer cells compared to normal cells. researchgate.net Furthermore, novel betulin-1,2,4-triazole derivatives have been synthesized, with Bet-TZ1 and Bet-TZ3 showing the most significant cytotoxicity against A375 (melanoma), MCF-7 (breast), and HT-29 (colorectal) cancer cell lines. mdpi.com

CompoundCancer Cell LineActivity (IC50 in µM)Source
Compound 7eHela2.9 nih.gov
Compound 7eMCF-74.7 nih.gov
Compound 10aHela<12 nih.gov
Compound 10dHela9.8 nih.gov
Bet-TZ1A37522.41 mdpi.com
Bet-TZ3A37534.34 mdpi.com

Impact on Cell Cycle Progression

The antiproliferative effects of 1,2,4-triazole derivatives are often mediated by their ability to interfere with the cell cycle, leading to arrest at different phases and subsequent apoptosis. nih.govnih.gov The specific phase of arrest can depend on the compound's structure and the type of cancer cell.

For example, the compound 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (B9) was found to induce cell cycle arrest at the S phase in human melanoma cells. researchgate.net In another study, chromone-triazole hybrids, specifically compounds 2a and 2b , were shown to cause G2/M arrest in breast and prostate cancer cell lines. nih.gov The study highlighted that replacing a hydrogen with a methyl group on the triazole ring enhanced the cytotoxic activity. nih.gov

Synthetic 1,2,4-triazole-3-carboxamide derivatives have also been shown to exert their antiproliferative effects by inducing cell cycle arrest, suggesting their potential as anticancer agents. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The 1,2,4-triazole nucleus is a component of various compounds investigated for anti-inflammatory and immunomodulatory properties. mdpi.com These derivatives can influence inflammatory pathways through different mechanisms. mdpi.commdpi.com

Studies on 1,2,4-triazole-isoaurone hybrids have identified compounds with high inhibitory activity against COX-2, a key enzyme in the inflammatory process. mdpi.com These compounds also inhibited the release of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) PGE2. mdpi.com Similarly, certain 1,2,3-triazole derivatives have demonstrated significant anti-inflammatory effects by inhibiting NO production in BV2 cell lines. nih.gov

The immunomodulatory function is crucial for clearing pathogens, and some related heterocyclic compounds, such as 1,3,4-thiadiazole derivatives, have shown the ability to stimulate a type-1 immune response by increasing interferon-γ expression while suppressing interleukins associated with a type-2 response. nih.gov This modulation of the immune system can be beneficial in resolving certain infections. nih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. isres.org Derivatives of this compound have been synthesized and evaluated for their ability to counteract oxidative stress. pensoft.netbohrium.comresearchgate.net

In one study, a series of (5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)aceto(propano-, butano-, benzo)nitriles and their corresponding carboxylic acids were synthesized. pensoft.netbohrium.comresearchgate.net Their antioxidant activity was assessed in vitro, demonstrating the potential of this chemical class to act as antioxidants. bohrium.comresearchgate.net The presence of a 3,4-dimethoxyphenyl moiety is often associated with these properties.

Other 1,2,4-triazole derivatives have also been identified as potent ROS scavengers. unifi.itbohrium.com This antioxidant activity was confirmed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (cupric reducing antioxidant capacity) assays. unifi.itbohrium.com This ROS scavenging ability is sometimes linked to other pharmacological effects, such as anticonvulsant activity. unifi.itbohrium.com

Other Investigated Pharmacological Potentials

Anticonvulsant Activity

The 1,2,4-triazole scaffold is recognized for its significant potential in developing new anticonvulsant agents. zsmu.edu.ua Numerous studies have demonstrated the efficacy of these derivatives in preclinical models of epilepsy. zsmu.edu.uanih.gov

For instance, S-derivatives of 5-(furan-2-yl)-4R1-1,2,4-triazol-3-thiones have shown promising anticonvulsant effects. zsmu.edu.ua In a corazole-induced seizure model in rats, one such derivative was found to be more effective than the reference drugs Mydocalm and phenobarbital. zsmu.edu.ua Another study evaluated three 1,2,4-triazole-3-thione derivatives that provided a protective effect against 6Hz-induced psychomotor seizures in mice, with one compound (TP-427 ) being particularly effective. unifi.it These compounds were found to be 2 to 3 times more potent than the established antiepileptic drug valproic acid in this model. unifi.itbohrium.com

Antidiabetic and Hypoglycemic Activities

Derivatives of 1,2,4-triazole are being explored for their potential in managing diabetes mellitus. stmjournals.in These compounds are believed to exert their antidiabetic effects through various mechanisms, including the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4). stmjournals.innih.gov By inhibiting α-glucosidase, they can prevent carbohydrate digestion and reduce post-meal blood sugar spikes. stmjournals.in

A study investigating the hypoglycemic properties of various 1,2,4-triazole derivatives identified Zinc (II) 2-{5-[(3,4-methoxyphenyl)-3H-1,2,4-triazole-3-yl]thio} acetate (B1210297) (3.18) as a highly effective compound. nih.gov In a glucose tolerance test on rats, this specific derivative lowered blood glucose levels by 27.3%. nih.gov This finding underscores the potential of incorporating the 3,4-dimethoxyphenyl-1,2,4-triazole structure into the design of new hypoglycemic agents.

Modulation of Central Nervous System Pathways (e.g., Anxiolytic, Antidepressant, Neuroprotectant)

The central nervous system (CNS) is a complex network that governs a vast range of bodily functions and behaviors. The development of drugs that can selectively modulate CNS pathways is crucial for the treatment of various neurological and psychiatric disorders. Derivatives of this compound have shown potential in this area, with studies indicating their ability to act as anxiolytic, antidepressant, and neuroprotective agents.

Anxiolytic Activity:

While direct studies on the anxiolytic effects of derivatives of this compound are not extensively documented, the broader class of 1,2,4-triazole derivatives has demonstrated significant anxiolytic potential. For instance, research on various substituted 1,2,4-triazoles has shown their efficacy in animal models of anxiety. nih.gov This suggests that the 1,2,4-triazole scaffold can serve as a valuable template for the design of novel anxiolytic drugs. The anxiolytic effects of some triazole compounds are thought to be mediated through their interaction with benzodiazepine (B76468) receptors, a common target for anti-anxiety medications. The exploration of derivatives of this compound for anxiolytic properties is a promising avenue for future research.

Antidepressant Activity:

The potential antidepressant effects of 1,2,4-triazole derivatives have been a subject of investigation. Studies on related compounds have shown promising results in preclinical models of depression. For example, some novel 1,2,4-triazole substituted quinazoline (B50416) derivatives have exhibited significant antidepressant activity in the Porsolt forced swimming test, a common behavioral assay for screening potential antidepressant drugs. ijpca.org The activity of these compounds was comparable to that of the standard antidepressant drugs imipramine (B1671792) and fluoxetine. ijpca.org Furthermore, other compounds containing the dimethoxyphenyl moiety, such as 3,4-bis(3,4-dimethoxyphenyl)furan-2,5-dione (B14294964) isolated from Cedrus deodara, have demonstrated atypical antidepressant-like activity by increasing brain levels of serotonin (B10506) and noradrenaline. nih.gov These findings suggest that the 3,4-dimethoxyphenyl group, in conjunction with a heterocyclic core like 1,2,4-triazole, could be a key pharmacophore for antidepressant action.

Neuroprotectant Activity:

The neuroprotective potential of 1,2,4-triazole derivatives is an area of growing interest, particularly in the context of ischemic stroke and other neurodegenerative diseases. Research has shown that certain 1,2,4-triazole derivatives can protect neuronal cells from damage. In one study, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their neuroprotective effects against ischemic brain injury. nih.gov Several of these compounds demonstrated the ability to protect PC12 cells from cytotoxicity induced by hydrogen peroxide or sodium nitroprusside. nih.gov

One particularly effective derivative, compound 11 from this series, exhibited multiple neuroprotective mechanisms. It was found to chelate iron (II), scavenge reactive oxygen species (ROS), and restore the mitochondrial membrane potential. nih.gov Furthermore, in a rat model of middle cerebral artery occlusion (MCAO), this compound led to improvements in behavior, a reduction in the cerebral infarction area, and favorable changes in the serum levels of biochemical markers associated with inflammation and oxidative stress, such as TNF-α, IL-1β, SOD, and MDA. nih.gov The neuroprotective effects of this compound were linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.gov

Another study focused on a 1,3,5-triphenyl-1,2,4-triazole derivative, designated as SYS18 , which also showed significant neuroprotection in a rat MCAO model. nih.gov This compound was found to have anti-inflammatory effects and to protect the integrity of the blood-brain barrier (BBB). nih.gov It achieved this by reducing BBB permeability, inhibiting the degradation of the glycocalyx, and modulating the expression of tight junction proteins. nih.gov

The antioxidant properties of derivatives of 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione have also been investigated. researchgate.net Given that oxidative stress is a major contributor to neuronal cell death in various neurological disorders, the antioxidant activity of these compounds further supports their potential as neuroprotective agents.

Table 1: Investigated Biological Activities of this compound Derivatives and Related Compounds

Compound/Derivative ClassBiological Activity InvestigatedKey FindingsReference(s)
1,2,4-Triazole DerivativesNeuroprotection (Ischemic Brain Injury)Compound 11 showed significant neuroprotection by chelating iron, scavenging ROS, restoring mitochondrial membrane potential, and activating the Nrf2 pathway. nih.gov
1,3,5-Triphenyl-1,2,4-triazole Derivative (SYS18 )Neuroprotection (Ischemic Stroke)Demonstrated anti-inflammatory effects and protected blood-brain barrier integrity. nih.gov
1,2,4-Triazole Substituted QuinazolinesAntidepressant ActivityShowed prominent activity in the Porsolt forced swimming test, comparable to standard antidepressants. ijpca.org
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dioneAntidepressant ActivityExhibited atypical antidepressant-like effects by increasing brain serotonin and noradrenaline levels. nih.gov
5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-thione DerivativesAntioxidant ActivitySynthesized compounds were evaluated for their antioxidant properties. researchgate.net

Mechanistic Investigations into the Biological Action of 3 3,4 Dimethoxyphenyl 1h 1,2,4 Triazole Derivatives

Elucidation of Specific Molecular Targets

The biological activity of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole derivatives is rooted in their ability to interact with and modulate the function of specific molecular targets, primarily enzymes and receptors that are critical for cellular processes.

Research has shown that derivatives of this triazole scaffold can inhibit a diverse range of enzymes, which underpins their therapeutic potential against various diseases.

Tubulin Polymerization: A prominent mechanism of anticancer action for these derivatives is the inhibition of tubulin polymerization. nih.gov By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov A series of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides were synthesized and found to have significant cytotoxic activity. nih.gov Specifically, the anilides of m-anisidine, o-anisidine, and 3,5-difluoroaniline (B1215098) showed potent activity against the MCF-7 breast cancer cell line, with molecular modeling confirming their interaction with the colchicine (B1669291) binding site of β-tubulin. nih.gov

Ergosterol (B1671047) Biosynthesis Enzymes (CYP51): The 1,2,4-triazole (B32235) moiety is a cornerstone of many antifungal drugs that target the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. nih.gov These compounds act by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). The nitrogen atoms of the triazole ring bind to the iron atom in the heme group of the enzyme, disrupting its function and blocking the production of ergosterol. nih.govwikipedia.org This mechanism is central to the antifungal activity of clinically used triazole drugs and is a key area of investigation for new derivatives. nih.gov

α-Glucosidase: Certain derivatives of 1,2,4-triazole have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net By inhibiting this enzyme, these compounds can slow the absorption of glucose, making them promising candidates for the management of type 2 diabetes. Studies on bis-heterocyclic compounds containing an indole (B1671886) moiety linked to a 3-(3,4-dimethoxyphenyl)-1,2,4-triazole structure have demonstrated significant α-glucosidase inhibitory activity.

Glycogen Synthase Kinase-3beta (GSK-3β): GSK-3β is a serine/threonine kinase implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer. While numerous chemical scaffolds have been explored as GSK-3β inhibitors, specific derivatives of this compound are being investigated for this activity. The development of selective inhibitors for GSK-3β is an active area of research.

MurB: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for novel antibacterial agents. Currently, there is limited specific information in the reviewed literature detailing the inhibition of MurB by derivatives of the this compound class.

Table 1: Enzyme Inhibition by this compound Derivatives This table is interactive. You can sort and filter the data.

Target Enzyme Therapeutic Area Compound Series Example IC₅₀ Values Mechanism of Inhibition
Tubulin Anticancer 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides 7.79 - 13.20 µM (on MCF-7 cells) nih.gov Inhibition of polymerization, binding to colchicine site. nih.gov
CYP51 (Aromatase) Antifungal/Anticancer 4-triazolylflavans Potent inhibition noted Binding of triazole nitrogen to heme iron. nih.gov
α-Glucosidase Antidiabetic Indolyl-1,2,4-triazole hybrids Good to moderate inhibition Competitive or non-competitive inhibition.
EGFR Anticancer Phenyl-acetamide substituted 1,2,4-triazoles 3.6 µM nih.govcancer.gov Binding to adenine (B156593) binding pocket.
BRAF Anticancer Phenyl-acetamide substituted 1,2,4-triazoles Potent inhibition noted nih.govcancer.gov Inhibition of kinase activity.
CDK4/CDK6 Anticancer Indolyl 1,2,4-triazole scaffolds 0.049 - 3.031 µM (CDK4) nih.govrsc.org Mimicking binding of approved inhibitors like palbociclib. nih.govrsc.org

The term "receptor" in this context broadly encompasses the binding sites on macromolecules that lead to a biological response upon ligand binding. For this compound derivatives, these binding sites are often the catalytic pockets of enzymes.

Enzyme Active Site Binding: Molecular docking studies have provided detailed insights into how these compounds interact with their targets. For instance, tubulin inhibitors from this class occupy the colchicine binding site, where they form hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov Similarly, antifungal derivatives bind within the active site of CYP51, with the triazole ring coordinating with the central heme iron atom. nih.gov In the case of epidermal growth factor receptor (EGFR) inhibitors, the triazole scaffold can fit into the adenine binding pocket, with the nitrogen atoms acting as hydrogen-bond acceptors. nih.gov

Modulation of Kinase Activity: In addition to EGFR, derivatives have been developed to target other kinases involved in cancer, such as BRAF and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov A series of indolyl 1,2,4-triazole derivatives were found to be potent inhibitors of CDK4 and CDK6, which are crucial for cell cycle progression. nih.govrsc.org The binding mode of these compounds was found to mimic that of the FDA-approved CDK4/6 inhibitor palbociclib. nih.govrsc.org

Analysis of Cellular Pathway Interferences

By inhibiting specific molecular targets, these triazole derivatives interfere with critical cellular pathways, ultimately leading to their observed biological effects, such as cytotoxicity in cancer cells.

While direct binding to DNA is not the primary mechanism, some derivatives interfere with DNA synthesis and replication by targeting the machinery that controls the cell cycle. Certain indolyl 1,2,4-triazole derivatives that inhibit CDK4/6 have been shown to arrest the cell cycle at the G0/G1 or S phase. nih.govrsc.org The S phase is when DNA synthesis occurs, so arresting the cycle at this stage prevents cellular replication. nih.gov Furthermore, in studies on the malaria parasite Plasmodium falciparum, some triazole-based compounds were found to inhibit the schizont stage, during which multiple rounds of DNA replication occur, suggesting a potential disruption of this process. acs.org

The most well-documented cellular pathway interference by anticancer derivatives of this class is the disruption of microtubule dynamics. nih.gov By inhibiting the polymerization of α,β-tubulin heterodimers, these compounds prevent the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. nih.gov This leads to a halt in the cell cycle at the G2/M phase, which ultimately triggers programmed cell death, or apoptosis. nih.govnih.gov Studies have demonstrated that compounds such as 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides cause a significant reduction in cellular microtubules at micromolar concentrations. nih.gov

Linkage Between Structural Features and Mechanism of Action

The specific biological activity and potency of these derivatives are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have identified key pharmacophoric features that govern their mechanism of action.

The Role of the Phenyl Ring Substituents: The substitution pattern on the phenyl ring attached to the triazole core is critical. The presence of methoxy (B1213986) groups, such as in the 3,4-dimethoxyphenyl or the 3,4,5-trimethoxyphenyl moieties, is a common feature in potent tubulin inhibitors, mimicking the structure of natural compounds like combretastatin (B1194345) A-4. nih.gov For α-glucosidase inhibitors, electron-withdrawing groups on an associated phenyl ring were found to enhance inhibitory activity.

The 1,2,4-Triazole Core: The triazole ring itself is a vital pharmacophore. Its nitrogen atoms are crucial for coordinating with the heme iron in CYP enzymes, a key interaction for antifungal and aromatase inhibitory activity. nih.gov Its ability to act as a hydrogen bond acceptor and donor facilitates strong binding to various enzyme active sites. researchgate.net

Structure Activity Relationship Sar Studies of 3 3,4 Dimethoxyphenyl 1h 1,2,4 Triazole Derivatives

Influence of Substituents on the Dimethoxyphenyl Moiety on Biological Activity

The 3,4-dimethoxyphenyl group is a critical component of the molecule, and alterations to this moiety, including the position and nature of the substituents, can significantly impact biological action. Studies comparing (3,4-dimethoxyphenyl)-1,2,4-triazoles with their (2,4-dimethoxyphenyl) analogs have been conducted to determine the optimal substitution pattern for specific activities. researchgate.net For instance, in a series of newly synthesized ((5-(dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, antioxidant activity was evaluated, indicating that the placement of the methoxy (B1213986) groups is a determining factor for the compound's properties. researchgate.net

The electronic nature of substituents on the phenyl ring is a known modulator of activity. While the dimethoxy groups are electron-donating, research on other phenyl-triazole series has shown that strongly electron-withdrawing groups (like 2,4-di-F, 3-NO2, or 2-CF3) can enhance antibacterial activity. nih.gov This suggests that the biological target and mechanism of action heavily dictate the ideal electronic properties of the phenyl ring substituent. The presence of dihalobenzyl groups has also been found to be more beneficial for antibacterial and antifungal efficacy compared to monohalobenzyl groups in other 1,2,4-triazole (B32235) series. nih.gov

Role of Modifications at Different Positions of the 1,2,4-Triazole Ring (N-1, C-3, C-5)

The 1,2,4-triazole ring offers several positions for modification, primarily the N-1, C-3, and C-5 atoms. The core molecule, 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole, exists in tautomeric forms, often as the 3-substituted or 5-substituted isomer, which can influence substitution reactions and biological interactions.

N-1 Position: The N-1 position is frequently a site for alkylation or arylation. In studies on other triazole series, substitution at the N-1 position with a substituted benzene (B151609) ring was found to be active, with electron-donating groups being preferred over electron-withdrawing ones for certain activities. beilstein-journals.org Enzymatic glycosylation at the N-1 position to form ribosides and deoxyribosides represents another modification strategy to create nucleoside analogues with potential antiviral activity. nih.gov

C-3 Position: The C-3 position is occupied by the 3,4-dimethoxyphenyl ring in the parent compound. In related triazoles, the nature of the substituent at this position is critical. For example, the presence of a hydroxyphenyl fragment at C-3 was found to be favorable for antibacterial effects in some series. researchgate.net

C-5 Position: The C-5 position (or C-3 depending on the tautomer) is a common site for introducing diverse functionalities. A significant body of research focuses on introducing a thione group (=S) at this position, creating 1,2,4-triazole-3-thiones. nih.gov Further derivatization of this thiol/thione group allows for the attachment of various side chains. For example, S-alkylation of the thione with various nitriles (e.g., aceto-, propano-, butano-, benzo-nitriles) has been successfully achieved for (3,4-dimethoxyphenyl)-1,2,4-triazole-3-thiones. researchgate.net The resulting thioether derivatives can then be hydrolyzed to their corresponding carboxylic acids, introducing another functional group and altering the molecule's physicochemical properties. researchgate.net

Effects of Different Substituent Types (e.g., Alkyl, Aryl, Heterocyclic, Thione, Amino Acid Fragments) on Efficacy and Selectivity

The type of chemical group attached to the core structure plays a definitive role in the molecule's biological profile.

Thione and Thioether Derivatives: The conversion of the C-5 position to a thione is a common strategy that often imparts or enhances biological activity. nih.govnih.gov These 1,2,4-triazole-3-thiones serve as versatile intermediates. researchgate.net As shown in the table below, these thiones can be alkylated to produce various thioether derivatives, such as nitriles and carboxylic acids, which have been evaluated for antioxidant properties. researchgate.net

Synthesis of C-5 Substituted 3-(3,4-Dimethoxyphenyl)-1,2,4-triazole Derivatives researchgate.net
Parent CompoundReactantResulting C-5 SubstituentResulting Compound Class
5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thione2-chloroacetonitrile-S-CH₂-CNThioacetonitrile Derivative
5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thione3-chloropropanenitrile-S-(CH₂)₂-CNThiopropanenitrile Derivative
5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thione4-chlorobutanenitrile-S-(CH₂)₃-CNThiobutanenitrile Derivative
5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thione2-(chloromethyl)benzonitrile-S-CH₂-C₆H₄-CNThiobenzonitrile Derivative
2-((5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetonitrileAcid Hydrolysis-S-CH₂-COOHThioacetic Acid Derivative

Aryl and Alkyl Substituents: SAR studies on other 1,2,4-triazoles often reveal that aryl substituents, particularly on the triazole nitrogen atoms, confer greater activity than simple alkyl groups. nih.gov For instance, Schiff bases derived from 4-amino-1,2,4-triazoles showed that the nature of the aryl aldehyde used for condensation significantly influenced antimicrobial activity. nih.gov However, bulky substituents can also introduce steric hindrance, which may reduce activity. nih.gov

Heterocyclic and Amino Acid Fragments: Fusing the triazole with other heterocyclic rings, such as thiadiazoles or thiadiazines, is a known strategy to modulate activity. nih.gov The introduction of amino acid fragments or related structures, like a propionic acid moiety, has also been explored. nih.gov In one study, the presence of a propionic acid group at C-5 was found to yield derivatives with anti-inflammatory and immunomodulatory activity, although this reduced the antibacterial activity compared to analogues with a methacrylic acid group, suggesting the double bond and chain branching were important. nih.gov

Conformational Analysis and its Correlation with Biological Response

Conformational analysis investigates the three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations. For molecules like this compound, a key conformational feature is the rotation around the single bond connecting the phenyl and triazole rings. This rotation determines the dihedral angle between the two rings.

Theoretical methods such as Density Functional Theory (DFT) are powerful tools for this analysis. ekb.eg By performing a potential energy surface (PES) scan, researchers can identify the most stable, low-energy conformers. ekb.egresearchgate.net It is expected that the this compound molecule adopts a non-planar conformation, where the two rings are twisted relative to each other to minimize steric repulsion between the ortho-hydrogen of the phenyl ring and the atoms of the triazole ring. The exact preferred dihedral angle would be influenced by the substitution pattern on both rings and the surrounding environment (e.g., solvent or a receptor binding pocket). ekb.egresearchgate.net

This preferred conformation is critical for biological activity as it defines the shape of the molecule that interacts with a biological target. The molecule must adopt a specific conformation to fit into the binding site of an enzyme or receptor. Therefore, understanding the stable conformers and the energy barriers for rotation between them can explain why certain derivatives are more active than others and can guide the design of new, more rigid analogues that are "pre-organized" in the bioactive conformation.

Computational and Theoretical Chemistry Studies on 3 3,4 Dimethoxyphenyl 1h 1,2,4 Triazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of ligand-target interactions and is widely used in drug design. The 1,2,4-triazole (B32235) scaffold is a "privileged structure" known for its ability to form hydrogen bonds and interact with various biological targets. mdpi.comnih.gov

While specific docking studies for 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole are not extensively detailed in the public literature, research on analogous compounds provides a clear picture of how this class of molecules interacts with protein active sites. For instance, in the design of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring are known to coordinate with the iron atom in the heme moiety of the cytochrome P450 enzyme, while the phenyl rings engage in key interactions within the enzyme's active site. nih.gov

Docking studies on other triazole derivatives have revealed their potential to inhibit various enzymes. The binding affinity, measured in kcal/mol, indicates the stability of the ligand-receptor complex, with more negative values suggesting stronger binding. The interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking.

To illustrate, the table below shows docking results for designed 1,2,4-triazole derivatives targeting the aromatase enzyme (PDB ID: 3EQM), a key target in breast cancer treatment.

Table 1: Example of Molecular Docking Interaction Data for Triazole Derivatives with Aromatase (3EQM)

Compound Binding Energy (kcal/mol) Interacting Amino Acid Residues Type of Interaction
7a -9.9 Met374, Phe221, Trp224, Ala306 Pi-Sulfur, Pi-Pi, Hydrophobic
7b -10.1 Arg115, Met374, Ser317 Hydrogen Bond, Pi-Sulfur

| 10c | -9.9 | HEM 600, Phe134, Ile133 | Pi-Cation, Pi-Pi, Hydrophobic |

This data is representative of triazole derivatives and is used for illustrative purposes. Source: nih.gov

Similarly, in silico studies of triazole-based compounds against the main protease (Mpro) of SARS-CoV-2 have identified potential inhibitors, with binding energies indicating strong affinity. nih.gov These studies underscore the importance of the triazole ring and its substituents in forming stable complexes with protein targets through specific hydrogen bonds and hydrophobic contacts. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov It is a common method for calculating a molecule's geometric, electronic, and energetic properties with high accuracy. nih.govresearchgate.net

Geometric optimization is a fundamental DFT calculation that determines the lowest energy, and therefore most stable, three-dimensional arrangement of atoms in a molecule. epstem.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

The molecule possesses a single bond between the phenyl and triazole rings, allowing for rotational freedom. Conformational analysis is used to study the energy of the molecule as a function of the torsion angle between these two rings. Studies on similar bi-aryl systems often show that a non-planar (twisted) conformation is preferred in the gas or solution phase to minimize steric hindrance between the rings. rsc.org

The optimized geometric parameters define the molecule's shape and are the foundation for all other computational analyses. The table below presents typical geometric parameters calculated for a related triazole derivative using the B3LYP/6-311++G(d,p) basis set.

Table 2: Representative Calculated Geometric Parameters for a Triazole Derivative

Parameter Bond Length (Å) Parameter Atoms Angle (°)
Bond Length C-N (triazole) 1.325 Bond Angle C-N-N (triazole) 108.5
N-N (triazole) 1.390 N-C-N (triazole) 112.0
C=N (triazole) 1.298 C-C-C (phenyl) 120.1

This data is representative of DFT calculations on triazole systems and is for illustrative purposes. Source: epstem.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter. nih.gov A small energy gap suggests that the molecule is more reactive, more polarizable, and requires less energy for electronic excitation. researchgate.net In contrast, a large energy gap implies high kinetic stability and low chemical reactivity. nih.gov

For aromatic heterocyclic systems like this compound, the HOMO is typically distributed over the electron-rich dimethoxyphenyl ring, while the LUMO is often localized on the electron-accepting triazole ring. This distribution facilitates intramolecular charge transfer (ICT), a property often associated with various biological activities. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated.

Table 3: Example of Calculated Quantum Chemical Descriptors for a Triazole Derivative

Parameter Value (eV) Formula
EHOMO -6.54 -
ELUMO -1.21 -
Energy Gap (Eg) 5.33 ELUMO - EHOMO
Ionization Potential (I) 6.54 -EHOMO
Electron Affinity (A) 1.21 -ELUMO
Electronegativity (χ) 3.88 (I + A) / 2
Global Hardness (η) 2.67 (I - A) / 2

This data is representative of DFT calculations on triazole systems and is for illustrative purposes. Source: nih.govepstem.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. bhu.ac.in It is used to predict how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. nih.gov The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to attack by electrophiles. Blue indicates regions of low electron density (positive electrostatic potential), which are susceptible to attack by nucleophiles. Green represents areas with neutral potential. researchgate.net

In a typical MEP map of a 1,2,4-triazole derivative, the most negative potential (red/yellow) is concentrated around the nitrogen atoms of the triazole ring and the oxygen atoms of the methoxy (B1213986) groups, identifying them as the primary sites for hydrogen bonding and electrophilic interactions. bhu.ac.inresearchgate.net The hydrogen atoms, particularly the N-H proton of the triazole ring, exhibit a positive potential (blue), marking them as hydrogen bond donor sites.

In Silico Prediction of Potential Biological Activities and Drug-Likeness

In silico methods are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological activities of a compound before it is synthesized. This approach saves significant time and resources in the drug discovery pipeline. nih.gov

Studies on related compounds provide valuable predictions for this compound. For example, an in silico prognosis of S-substituted derivatives of (5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitriles predicted potential antioxidant activity. researchgate.net Another computational screening of a similar structure, 4-(3,4-dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, suggested it could be a promising inhibitor of targets associated with anti-inflammatory, antiviral, and antifungal activity. researchgate.net

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five. These rules evaluate physicochemical properties to determine if a compound is likely to be an orally active drug. The parameters include molecular weight (MW < 500), octanol-water partition coefficient (LogP < 5), number of hydrogen bond donors (HBD < 5), and number of hydrogen bond acceptors (HBA < 10).

The table below summarizes predicted ADME and drug-likeness properties for representative triazole-based compounds, demonstrating how these molecules generally exhibit favorable profiles.

Table 4: Representative In Silico ADME and Drug-Likeness Predictions for Triazole Derivatives

Parameter Bemcentinib (DB12411) Bisoctrizole (DB11262) Lipinski's Rule
Molecular Weight ( g/mol ) 480.6 658.9 < 500
LogP 4.8 10.4 < 5
H-Bond Donors 4 2 < 5
H-Bond Acceptors 8 8 < 10
Lipinski Violations 0 3 ≤ 1
GI Absorption High Low High

This data is representative of in silico predictions for known triazole compounds and is for illustrative purposes. Source: nih.gov

These computational predictions, from molecular docking to ADME profiling, collectively suggest that 1,2,4-triazole derivatives, including this compound, are promising scaffolds for the development of new therapeutic agents.

Future Perspectives and Research Directions for 3 3,4 Dimethoxyphenyl 1h 1,2,4 Triazole Research

Advancements in Sustainable and Efficient Synthetic Methodologies

The chemical synthesis of pharmacologically active compounds is increasingly scrutinized through the lens of environmental sustainability. Traditional methods for synthesizing 1,2,4-triazole (B32235) derivatives often rely on harsh reagents, high temperatures, and generate considerable waste, prompting a shift towards greener alternatives. researchgate.netrsc.org Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole and its analogs.

Key advancements are anticipated in the following areas:

Green Solvents and Catalysts: The use of environmentally benign solvents like water and ionic liquids is a promising avenue for reducing the environmental impact of synthesis. rsc.org Research into heterogeneous catalysts that can be easily recovered and reused will also be crucial. A recent study has already demonstrated the use of an ionic organic solid as a heterogeneous catalyst for the Michael addition of 1H-1,2,4-triazole to chalcones, a reaction that can be adapted for the synthesis of derivatives of the target compound. mdpi.com

Mechanochemistry and Microwave-Assisted Synthesis: Non-conventional energy sources such as mechanical mixing (mechanochemistry) and microwave irradiation offer significant advantages in terms of reduced reaction times, lower energy consumption, and often improved yields. nih.gov The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, a precursor for a derivative of the target compound, has been successfully achieved through a mechanochemical process. mdpi.com

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel without the need for isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net The development of one-pot procedures for the synthesis of functionalized this compound derivatives will be a key focus.

These sustainable approaches not only align with the principles of green chemistry but also offer economic benefits through increased efficiency and reduced waste management costs. rsc.org

Exploration of Novel Biological Targets and Underexplored Mechanisms of Action

While derivatives of this compound have shown promise as anti-inflammatory, anticancer, and antioxidant agents, a comprehensive understanding of their mechanisms of action is still evolving. epa.govresearchgate.net Future research will aim to identify novel biological targets and elucidate the intricate molecular pathways through which these compounds exert their effects.

Promising areas of investigation include:

Enzyme Inhibition: Many biologically active compounds function by inhibiting specific enzymes. Derivatives of the target compound have been shown to inhibit tubulin polymerization, a key process in cell division, and tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govpensoft.net Future studies could explore a wider range of enzymatic targets, potentially uncovering new therapeutic applications.

Receptor Interaction: The 1,2,4-triazole nucleus is known to interact with various biological receptors with high affinity due to its dipole character and hydrogen bonding capacity. nih.gov Investigating the binding of this compound and its derivatives to different receptors could reveal novel signaling pathways that are modulated by these compounds.

Modulation of Cellular Pathways: The anti-inflammatory and anticancer effects of these compounds likely involve complex interactions with cellular signaling pathways. Research focusing on their impact on pathways related to inflammation, apoptosis (programmed cell death), and cell cycle regulation will provide a deeper understanding of their therapeutic potential. For instance, some triazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. nih.gov

A thorough exploration of these underexplored mechanisms will be instrumental in identifying new disease areas where this compound derivatives could be effective.

Rational Design and Synthesis of Derivatives with Enhanced Potency, Selectivity, and Bioavailability

The principles of medicinal chemistry guide the modification of lead compounds to improve their therapeutic properties. For this compound, the focus will be on the rational design and synthesis of new derivatives with superior potency, selectivity, and bioavailability.

Key strategies in this area will involve:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the triazole and phenyl rings affect biological activity is crucial for rational drug design. researchgate.net For example, studies on related compounds have shown that the introduction of specific functional groups can significantly enhance anticancer activity. nih.govnih.gov

Improving Bioavailability: The effectiveness of a drug is highly dependent on its ability to be absorbed and distributed throughout the body. Poor water solubility can be a significant hurdle. mdpi.com Future research will explore strategies to enhance the bioavailability of this compound derivatives, such as the introduction of polar functional groups or the use of formulation techniques. mdpi.comacs.org The introduction of a triazole ring itself has been shown to improve water solubility in some cases. mdpi.com

Increasing Selectivity: An ideal drug targets a specific biological molecule without affecting others, thereby minimizing side effects. Designing derivatives that exhibit high selectivity for their intended target is a major goal. For instance, research on similar compounds has led to the development of selective inhibitors of specific enzymes. nih.gov

The following table summarizes some of the research on the synthesis of derivatives of this compound and their biological activities:

Derivative TypeBiological ActivityReference
1-Acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoleAnti-inflammatory epa.gov
1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilidesCytotoxic (anticancer) nih.gov
((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)aceto(propano-, butano-, benzo)nitrilesAntioxidant researchgate.net
1-Substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybridsAnticancer tandfonline.comresearchgate.net

Application of Advanced Computational Tools for Targeted Drug Design and Optimization

In recent years, computational methods have become indispensable in the drug discovery process. These tools allow for the rapid screening of large compound libraries, the prediction of biological activity, and the optimization of lead compounds. The application of advanced computational tools will be pivotal in accelerating the development of new drugs based on the this compound scaffold.

Future research will leverage:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. museonaturalistico.it Molecular docking studies have been successfully used to understand the interaction of 1,2,4-triazole derivatives with their biological targets, such as tubulin and various enzymes. nih.govpensoft.net

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment over time. This can help in understanding the stability of ligand-protein complexes and the conformational changes that occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts.

In Silico ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound, helping to identify potential liabilities early in the drug discovery process.

The integration of these computational approaches will enable a more targeted and efficient design of this compound derivatives with improved pharmacological profiles. mdpi.comnih.gov

Integration with Emerging Fields of Chemical Biology and Materials Science

The versatility of the 1,2,4-triazole scaffold extends beyond traditional medicinal chemistry. Future research will explore the integration of this compound and its derivatives into emerging fields like chemical biology and materials science.

Potential applications include:

Chemical Probes: Functionalized derivatives of the target compound could be developed as chemical probes to study biological processes. For instance, fluorescently labeled derivatives could be used to visualize their localization and interactions within living cells.

Functional Materials: 1,2,4-triazole derivatives have shown promise in the development of functional organic materials due to their electronic properties. researchgate.netresearchgate.net They have been investigated for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. researchgate.netresearchgate.net The 3,4-dimethoxyphenyl substituent may impart specific optical or electronic properties that could be exploited in the design of novel materials.

Biomaterials: The biocompatibility and biological activity of these compounds could be leveraged in the development of new biomaterials, such as drug-eluting coatings for medical implants or scaffolds for tissue engineering.

The exploration of these interdisciplinary applications will open up new frontiers for the this compound scaffold, potentially leading to innovations in diagnostics, electronics, and regenerative medicine.

Q & A

Q. What are the common synthetic routes for 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole, and what critical parameters influence yield?

The synthesis typically involves introducing methoxy and aryl substituents to the triazole core. A validated approach includes:

  • Step 1 : Reacting 1,2,4-triazole with methoxy-containing reagents (e.g., methanol under acidic conditions) to introduce the methoxy group.
  • Step 2 : Coupling with 3,4-dimethoxyphenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.
    Critical parameters include:
  • Reaction time and temperature : Prolonged reflux (e.g., 18 hours in DMSO at elevated temperatures) improves substitution efficiency .
  • Solvent selection : Polar aprotic solvents like DMSO enhance reactivity but require careful distillation to avoid byproducts .
  • Crystallization conditions : Ethanol-water mixtures yield high-purity products (65–75% yield) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substitution patterns, with methoxy protons appearing as singlets (~δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 248.0932 for C10_{10}H10_{10}N3_3O2_2) .
  • X-ray Crystallography : Resolves spatial arrangement; triazole rings often adopt planar conformations, while methoxy groups influence packing via van der Waals interactions .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles.
  • Storage : Keep in airtight containers away from oxidizers and strong bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial efficacy of this compound?

  • In vitro assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy derivatives) to identify critical substituents .
  • Mechanistic studies : Employ fluorescence microscopy to assess membrane disruption or β-glucan synthase inhibition in fungi .

Q. How can contradictory data on biological activity across studies be resolved?

  • Standardize protocols : Variability in MIC values may arise from differences in inoculum size or culture media. Adopt CLSI/EUCAST guidelines for reproducibility .
  • Control for substituent effects : Ensure purity of the 3,4-dimethoxyphenyl group, as even minor positional isomers (e.g., 2,4-dimethoxy) drastically alter activity .
  • Validate via in vivo models : Use murine infection models to confirm in vitro findings and rule out assay-specific artifacts .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

  • Prodrug design : Esterify the triazole’s NH group to enhance solubility and oral bioavailability .
  • Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to improve tissue penetration and reduce off-target toxicity .
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) and guide structural modifications .

Q. How does the electronic nature of the 3,4-dimethoxyphenyl group influence reactivity in coordination chemistry?

  • The methoxy groups act as electron donors, stabilizing metal complexes (e.g., with Cu(II) or Zn(II)) via lone-pair interactions.
  • Application : Such complexes show promise in catalysis (e.g., oxidation reactions) or as functional materials in porous coordination polymers .

Methodological Considerations

  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity .
  • Crystallographic challenges : Address disorder in methoxy groups by collecting low-temperature (<150 K) diffraction data .
  • Synthetic scalability : Replace DMSO with greener solvents (e.g., cyclopentyl methyl ether) for large-scale synthesis without compromising yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.